REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].C1CC=CC=1.[CH2:15]1[CH:19]2[CH:20]3C=CC([CH:18]2C=[CH:16]1)C3>>[CH2:6]([O:5][C:1]([CH:2]1[CH2:18][CH:19]2[CH2:20][CH:3]1[CH:16]=[CH:15]2)=[O:4])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
41.62 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type
|
CUSTOM
|
Details
|
was stirred in a flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in a cold water bath
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Type
|
STIRRING
|
Details
|
the mixture was stirred at 55° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The mixture was then distilled under reduced pressure (60-65° C. @0.4 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(=O)C1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.29 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |